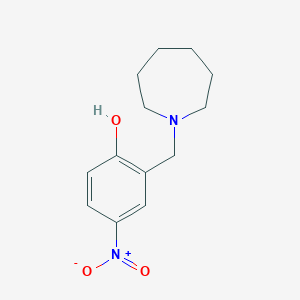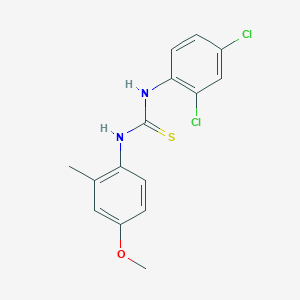
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPEP and has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting different enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of different microorganisms such as bacteria and fungi. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential as a versatile building block for the synthesis of different compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and the need for proper safety precautions when handling it.
Orientations Futures
There are several future directions for the study of 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone. One of the potential directions is the development of new derivatives with improved biological activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound and its potential targets in different cellular processes. Furthermore, this compound can be studied for its potential applications in different fields such as nanotechnology and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as a potential anti-cancer agent and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. This compound has potential applications in various fields such as medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can be synthesized using different methods. One of the most commonly used methods is the reaction of 1-(3,4-dichlorophenyl)ethanone with hydrazine hydrate and 3-chloro-2-pyrazinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified and characterized using different analytical techniques such as NMR, IR, and Mass spectrometry.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of different polymers and metal complexes. In environmental science, it has been studied for its potential as a chelating agent for heavy metal ions.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N4/c1-7(8-2-3-9(13)10(14)6-8)18-19-12-11(15)16-4-5-17-12/h2-6H,1H3,(H,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQHOFPGOZVOA-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)